N~2~,N~2~-Diethylquinazoline-2,4-Diamine
Description
N²,N²-Diethylquinazoline-2,4-diamine is a quinazoline derivative characterized by diethyl substituents at the N² position of the quinazoline core. Quinazoline-2,4-diamines are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The substitution pattern at the 2- and 4-amino positions significantly influences their physicochemical properties and biological activities, such as antimicrobial, antifungal, and CNS-modulating effects.
Properties
CAS No. |
7461-77-0 |
|---|---|
Molecular Formula |
C12H16N4 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-N,2-N-diethylquinazoline-2,4-diamine |
InChI |
InChI=1S/C12H16N4/c1-3-16(4-2)12-14-10-8-6-5-7-9(10)11(13)15-12/h5-8H,3-4H2,1-2H3,(H2,13,14,15) |
InChI Key |
JJINOCDZQXZAML-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2C(=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Variations :
- N²,N²-Diethylquinazoline-2,4-diamine : Diethyl groups at N² ().
- N4-Benzylamine-N2-isopropyl derivatives : Bulkier isopropyl (N²) and benzylamine (N⁴) substituents ().
- N²,N⁴-Bis(4-chlorophenyl)quinazoline-2,4-diamine : Chlorophenyl groups at both N² and N⁴ ().
- 6,7-Dimethoxy-N²-methyl derivatives : Methoxy groups on the benzene ring and methyl at N² ().
Antibacterial Activity :
- N4-Benzylamine-N2-isopropyl derivatives (e.g., A4 and A5) exhibit MICs of 3.9–15.6 mg/mL against S. epidermidis and S. typhimurium . The CF₃-substituted benzylamine side chains enhance potency.
- N²,N⁴-Bis(4-chlorophenyl)quinazoline-2,4-diamine shows antifungal activity against Aspergillus flavus , suggesting chlorophenyl groups favor antifungal over antibacterial action.
CNS Activity :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logD₇.₄) : Benzylamine/isopropyl derivatives () likely have higher logD values due to aromatic and branched alkyl groups, favoring membrane permeability but risking metabolic instability. Diethyl groups balance lipophilicity and metabolic resistance.
- Metabolic Stability : Selected benzylamine derivatives show moderate stability in microsomal assays, with para-CF₃ substitution improving resistance to oxidation . Diethyl groups, being less sterically hindered, may undergo faster hepatic clearance.
Comparative Data Table
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